3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a quinazolinone core structure This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the trifluoromethyl and chloro groups through electrophilic aromatic substitution reactions. The sulfanyl group is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted quinazolinones, each with distinct chemical and physical properties.
Scientific Research Applications
3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The chloro group may also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazoline
- 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-4-quinazolinone
- 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-thio-3,4-dihydroquinazolin-4-one
Uniqueness
Compared to similar compounds, 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2OS/c16-10-6-5-8(15(17,18)19)7-12(10)21-13(22)9-3-1-2-4-11(9)20-14(21)23/h1-7H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBWCEZBUXPNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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